3-(4-Chlorophenyl)-3-(nitromethyl)oxetane
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Overview
Description
3-(4-Chlorophenyl)-3-(nitromethyl)oxetane is a chemical compound that belongs to the class of oxetanes Oxetanes are four-membered cyclic ethers that are known for their strained ring structure, which imparts unique reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-(nitromethyl)oxetane typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a chlorophenyl-substituted epoxide with a nitromethylating agent in the presence of a base. The reaction conditions, such as temperature, solvent, and catalyst, would need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include continuous flow processes, optimization of reaction conditions for large-scale production, and purification techniques such as distillation or crystallization to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-(nitromethyl)oxetane can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(4-Chlorophenyl)-3-(nitromethyl)oxetane may have applications in several scientific research areas:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the production of specialty chemicals, polymers, or materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-(nitromethyl)oxetane would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)oxetane: Lacks the nitromethyl group, which may result in different reactivity and applications.
3-(Nitromethyl)oxetane:
4-Chlorophenyl derivatives: Compounds with similar phenyl substitution but different functional groups.
Uniqueness
3-(4-Chlorophenyl)-3-(nitromethyl)oxetane is unique due to the combination of the strained oxetane ring, the electron-withdrawing nitro group, and the chlorophenyl substituent
Properties
Molecular Formula |
C10H10ClNO3 |
---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-(nitromethyl)oxetane |
InChI |
InChI=1S/C10H10ClNO3/c11-9-3-1-8(2-4-9)10(5-12(13)14)6-15-7-10/h1-4H,5-7H2 |
InChI Key |
IZFIHRLSFOZPPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C[N+](=O)[O-])C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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